N-(4-Chloro-3-((3-methylbut-2-EN-1-YL)oxy)phenyl)-2-(2-methylthiophen-3-YL)acetamide
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Overview
Description
N-(4-Chloro-3-((3-methylbut-2-EN-1-YL)oxy)phenyl)-2-(2-methylthiophen-3-YL)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a chloro-substituted phenyl ring, a thiophene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-((3-methylbut-2-EN-1-YL)oxy)phenyl)-2-(2-methylthiophen-3-YL)acetamide typically involves multiple steps:
Formation of the Phenyl Ring: The phenyl ring with the chloro and alkoxy substituents can be synthesized through electrophilic aromatic substitution reactions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Coupling Reactions: The phenyl and thiophene rings are then coupled through a series of reactions, often involving palladium-catalyzed cross-coupling reactions.
Acetamide Formation:
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-((3-methylbut-2-EN-1-YL)oxy)phenyl)-2-(2-methylthiophen-3-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution may yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-((3-methylbut-2-EN-1-YL)oxy)phenyl)-2-(2-methylthiophen-3-YL)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-3-((3-methylbut-2-EN-1-YL)oxy)phenyl)-2-(2-methylthiophen-3-YL)acetamide: can be compared with other acetamide derivatives, thiophene-containing compounds, and chloro-substituted phenyl compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H20ClNO2S |
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Molecular Weight |
349.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-(2-methylthiophen-3-yl)acetamide |
InChI |
InChI=1S/C18H20ClNO2S/c1-12(2)6-8-22-17-11-15(4-5-16(17)19)20-18(21)10-14-7-9-23-13(14)3/h4-7,9,11H,8,10H2,1-3H3,(H,20,21) |
InChI Key |
XTMNMRWCUHLNIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)CC(=O)NC2=CC(=C(C=C2)Cl)OCC=C(C)C |
Origin of Product |
United States |
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